1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrrole-2-carboxylic acid
Description
Properties
CAS No. |
1340142-20-2 |
|---|---|
Molecular Formula |
C25H24N2O4 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C25H24N2O4/c28-24(29)23-10-5-13-27(23)17-11-14-26(15-12-17)25(30)31-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-10,13,17,22H,11-12,14-16H2,(H,28,29) |
InChI Key |
DZECMUVJIAOVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrrole-2-carboxylic acid (commonly referred to as Fmoc-piperidine derivative) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C25H24N2O4
- Molecular Weight : 420.47 g/mol
- SMILES : C1CN(CCC1N2C=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the piperidine ring and the pyrrole moiety contributes to its ability to modulate biological pathways. Research indicates that compounds with similar structures often exhibit:
- Anticancer Properties : By inhibiting cell proliferation in various cancer cell lines.
- Antimicrobial Activity : Demonstrated effectiveness against certain bacterial strains.
Anticancer Activity
Several studies have explored the anticancer potential of derivatives similar to this compound. For instance:
- Case Study 1 : A derivative exhibited significant cytotoxic effects in MCF-7 breast cancer cells, with a reported IC50 value in the low micromolar range. The study suggested that the compound induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and subsequent cell death.
Antimicrobial Activity
Research has also indicated that compounds within this chemical class can demonstrate antimicrobial effects:
- Case Study 2 : A related compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Data Summary
| Biological Activity | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antimicrobial | Inhibits growth of S. aureus and E. coli |
Research Findings
Despite limited direct studies on this compound itself, analogs have provided insights into potential applications:
- Synergistic Effects with Chemotherapeutics : Some derivatives showed enhanced efficacy when combined with established chemotherapeutic agents like doxorubicin, suggesting a potential for combination therapies in cancer treatment.
- Selectivity for Cancer Cells : Investigations into selectivity revealed that certain modifications on the piperidine ring could enhance selectivity towards cancer cells while minimizing effects on normal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The target compound is compared to analogs with modifications in the heterocyclic core, substituents, or functional groups. These variations influence physicochemical properties, reactivity, and applications.
Heterocyclic Core Modifications
Impact :
- Oxazole vs.
Substituent Modifications
Impact :
- Fluorine Substituents : The difluoro derivative (CAS 1221793-52-7) exhibits enhanced metabolic stability and lipophilicity due to fluorine’s electronegativity .
Amino Acid Derivatives
Research and Application Insights
- Pharmaceutical Intermediates : The Fmoc group’s stability makes these compounds valuable in solid-phase peptide synthesis (SPPS) .
- Biological Activity : Modifications like fluorine substitution (CAS 1221793-52-7) are explored to enhance drug-like properties .
- Commercial Availability : The target compound is discontinued by suppliers like CymitQuimica, suggesting niche demand or synthesis challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
